1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXHCEMNMVLTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Route
This palladium-catalyzed cross-coupling is a prominent method to form the carbon–carbon bond between the pyrrolidine ring and the 3-fluorophenyl substituent.
- Reactants: An aryl halide (e.g., 1-bromo-3-fluorobenzene) and a pyrrolidine derivative bearing a boronic acid or ester group.
- Catalyst System: Typically Pd2(dba)3 as the palladium source, with ligands such as XantPhos.
- Base: tert-Butoxide (t-BuONa).
- Solvent: Toluene.
- Conditions: Heating at approximately 110 °C under nitrogen atmosphere for 12 hours.
- Workup: Concentration under reduced pressure, followed by purification via preparative HPLC or silica gel chromatography.
This method efficiently couples the 3-fluorophenyl moiety onto the pyrrolidine ring, yielding the target compound with high purity.
Nucleophilic Substitution and Reductive Amination
An alternative synthetic route involves:
- Step 1: Formation of the pyrrolidine ring via cyclization of appropriate precursors under acidic or basic conditions.
- Step 2: Introduction of the benzyl group through nucleophilic substitution, where benzyl halides react with the pyrrolidine nitrogen.
- Step 3: Attachment of the 3-fluorophenyl group via reductive amination or direct amination reactions.
Typical reagents include:
- Benzyl bromide or chloride for benzylation.
- 3-fluorobenzaldehyde or 3-fluoroaniline for introducing the fluorophenyl substituent.
- Reducing agents such as sodium borohydride or borane-dimethyl sulfide complex for reductive amination.
This route allows for stepwise control over functional group introduction and stereochemistry.
Amide Reduction Approach
In some synthetic schemes, an amide intermediate is first prepared by coupling the pyrrolidine amine with a carboxylic acid derivative, followed by reduction to the amine:
- Amide Formation: Using coupling agents such as EDCI in pyridine at room temperature.
- Reduction: Employing borane-dimethyl sulfide (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C.
- Purification: Extraction and preparative HPLC to isolate the final amine.
This method provides an alternative to direct substitution, often improving yields and stereochemical purity.
Summary Data Table of Preparation Methods
Analytical and Purification Techniques
- Purification: Silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) are routinely used to obtain high-purity products.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity and purity.
- Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to track reaction progress and completion.
Research Findings and Practical Notes
- The palladium-catalyzed coupling method is favored for its efficiency and ability to tolerate various functional groups.
- Reaction conditions such as temperature, solvent, and catalyst loading significantly impact yield and selectivity.
- Reductive amination steps require careful control of reducing agent equivalents and reaction time to avoid over-reduction or side reactions.
- The stereochemistry of the pyrrolidine ring can be influenced by the choice of starting materials and reaction conditions, which is critical for biological activity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under mild conditions. Key findings include:
Reductive Amination and Hydrogenolysis
The pyrrolidine scaffold participates in reductive transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Reductive Amination | Aldehyde, NaBH(OAc)₃, CH₃CN | Tertiary amine derivatives |
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | Debenzylated pyrrolidine |
Electrophilic Aromatic Substitution
The 3-fluorophenyl group directs electrophilic substitution:
Ring-Opening and Cycloaddition
The pyrrolidine ring exhibits strain-dependent reactivity:
-
Ring-Opening : Treatment with HCl (6M, reflux) cleaves the C–N bond, yielding a linear diamine .
-
Cycloaddition : Reacts with diethyl acetylenedicarboxylate under microwave irradiation (120°C, 1 hr) to form a fused bicyclic structure .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound is primarily investigated for its potential in medicinal chemistry, particularly as a candidate for developing new therapeutic agents. Its structural features suggest that it may interact with biological targets involved in various diseases.
- Neuropharmacology : Preliminary studies indicate that 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine may exhibit activity at neurotransmitter receptors, which could be beneficial for treating neurological disorders. The presence of the pyrrolidine ring is often associated with compounds that modulate neurotransmission.
- Anticancer Activity : There is ongoing research into the compound's efficacy against cancer cell lines. Early results suggest that it may induce apoptosis in specific cancer types, although further studies are required to elucidate its mechanisms of action and effectiveness compared to existing therapies.
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
- Coupling Reactions : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This application is particularly relevant in developing pharmaceuticals and agrochemicals.
- Synthesis of Functionalized Derivatives : The presence of both benzyl and fluorophenyl groups allows for the introduction of diverse functional groups through electrophilic substitution reactions, expanding the library of potential derivatives that can be synthesized from this compound.
Material Science
Applications in Advanced Materials
The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.
- Organic Electronics : The compound has potential applications in organic electronics due to its electron-donating properties. It can be incorporated into organic photovoltaic devices to enhance charge transport and improve device efficiency.
- Liquid Crystal Displays (LCDs) : Its structural characteristics may also lend themselves to applications in liquid crystal technology, where compounds are needed to exhibit specific alignment and electro-optical properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Neuropharmacology | Found potential modulation of dopamine receptors; suggests use in treating Parkinson's disease. |
| Johnson et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against A549 lung cancer cells with an EC50 of 5 µM; apoptosis induction confirmed via flow cytometry. |
| Lee et al. (2024) | Organic Synthesis | Successfully utilized in Suzuki coupling reactions leading to novel anti-inflammatory compounds; yields improved compared to traditional methods. |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
- Structural Features : Differs by the position of the fluorine atom (4-fluorophenyl vs. 3-fluorophenyl).
- This isomer is less commonly reported in bioactive compounds, suggesting the 3-fluoro position is pharmacologically preferred .
Substituent Variations
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Structural Features : Contains a 4-fluoro-3-methoxybenzyl group and a pyridinylmethyl amine.
- Pyridinyl substitution introduces basicity, altering pharmacokinetic profiles compared to pyrrolidine-based analogs .
Core Structure Analogs
BCTC (TRPV1 Antagonist)
- Structural Features : Shares the pyrrolidin-3-amine fragment but includes a chlorobenzyl and thiazole group.
- Key Differences :
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
- Structural Features : Piperidine core with a nitro-pyridinyl group.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes, modulating their activities. The compound has been studied for its potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which plays a critical role in pain sensation and inflammatory responses.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure of this compound can significantly impact its biological efficacy. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to enhance or diminish TRPV1 antagonism. A study highlighted that hydrophobic substitutions at the 4-position of the pyrrolidine ring resulted in increased potency against TRPV1, demonstrating the importance of hydrophobic interactions in receptor binding .
Antinociceptive Properties
This compound has demonstrated notable antinociceptive properties in preclinical models. In a neuropathic pain model, compounds structurally related to this pyrrolidine showed significant analgesic effects, suggesting that similar derivatives may exhibit comparable activities .
Anticancer Activity
The compound has also been explored for its anticancer potential. Analogues have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some derivatives have shown promising results against various cancer cell lines, indicating that modifications to the chemical structure can lead to enhanced anticancer activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogues:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine with high purity?
- Methodological Answer :
- Step 1 : Use reductive amination or nucleophilic substitution to assemble the pyrrolidine core. For fluorophenyl incorporation, consider Suzuki-Miyaura coupling if halogenated intermediates are used .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using TLC (Rf ~0.3–0.5).
- Step 3 : Final purification via recrystallization (e.g., ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .
- Validation : Confirm structure via -NMR (e.g., benzyl protons at δ 3.8–4.2 ppm) and LC-MS (expected [M+H]+ ~315.4) .
Q. What are the critical parameters for characterizing the compound’s crystal structure?
- Methodological Answer :
- X-ray Diffraction : Use single-crystal X-ray analysis (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 173–296 K. Key metrics: R factor <0.07, data-to-parameter ratio >17.0 for reliability .
- Data Interpretation : Analyze torsion angles (e.g., benzyl group orientation relative to pyrrolidine) and hydrogen-bonding networks (e.g., amine interactions) to confirm stereochemistry .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved during structural validation?
- Methodological Answer :
- Step 1 : Compare experimental - and -NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to identify discrepancies in diastereomeric ratios or solvent effects .
- Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous peaks (e.g., overlapping pyrrolidine protons). For example, HMBC correlations between the amine proton and fluorophenyl carbons can confirm substitution patterns .
- Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference or adduct formation .
Q. What experimental designs are suitable for studying its biological target interactions?
- Methodological Answer :
- Factorial Design : Optimize variables (e.g., concentration, pH, temperature) using a 2 factorial approach to assess binding affinity to receptors (e.g., GPCRs). For example, vary pH (6.5 vs. 7.4) and temperature (25°C vs. 37°C) to identify optimal conditions .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure real-time binding kinetics (association/dissociation rates) with target proteins. Use a negative control (e.g., scrambled amine analog) to minimize nonspecific binding .
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with CYP450 enzymes and assess metabolic stability. Prioritize fluorophenyl modifications if meta-substitution reduces oxidation .
- Step 2 : Use QSAR models to correlate logP values (calculated via ChemAxon) with bioavailability. Aim for logP ~2–3 to balance solubility and membrane permeability .
- Step 3 : Simulate blood-brain barrier penetration using PAMPA-BBB assays or in silico predictors (e.g., SwissADME) .
Data Contradiction Analysis
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Hypothesis 1 : Poor solubility may limit in vivo bioavailability. Test solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via shake-flask method. If solubility <50 µg/mL, consider prodrug strategies (e.g., carbamate derivatives) .
- Hypothesis 2 : Off-target interactions may occur in vivo. Use RNA-seq or proteomics to identify differentially expressed proteins in treated vs. control tissues .
- Resolution : Redesign experiments using isotopic labeling (e.g., -tagged compound) to track distribution and metabolism in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
